Thalidomide-NH-C10-COOH

PROTAC Synthesis Purity Analysis Chemical Biology

Researchers often face bottlenecks in PROTAC library synthesis due to multi-step linker-ligand conjugation. Thalidomide-NH-C10-COOH is a pre-assembled, high-purity (≥97.5%) CRBN-recruiting building block designed to eliminate these steps. - Pre-conjugated ligand-linker architecture enables single-step amide coupling to any target protein ligand, accelerating SAR studies. - The C10 alkyl chain provides a distinct hydrophobic spacer (cLogP 4.1), ideal for optimizing ternary complex geometry when shorter or PEG-based linkers fail. - Consistent ≥97.5% purity and validated DMSO solubility (≥50 mg/mL) ensure reproducibility in parallel synthesis and biological assays.

Molecular Formula C24H31N3O6
Molecular Weight 457.5 g/mol
Cat. No. B12431238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C10-COOH
Molecular FormulaC24H31N3O6
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O
InChIInChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31)
InChIKeyZVXZSTZZOBYFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C10-COOH – CRBN Ligand-Linker Conjugate


Thalidomide-NH-C10-COOH (CAS 2428400-33-1) is a heterobifunctional building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It consists of a cereblon (CRBN) E3 ubiquitin ligase ligand derived from thalidomide, conjugated to a flexible C10 alkyl chain linker terminating in a carboxylic acid functional group . This compound serves as a pre-assembled ligand-linker conjugate, enabling rapid modular assembly of CRBN-recruiting degraders via standard amide coupling chemistry with a target protein ligand . Its commercial availability with a purity of ≥97.5% facilitates consistent and reproducible experimental workflows .

Pre-assembled CRBN ligand-linker conjugate
C10 alkyl linker with terminal carboxylic acid
Specified purity for reproducible PROTAC assembly

Why Thalidomide-NH-C10-COOH Is Non-Interchangeable


The performance of a PROTAC is highly sensitive to the physicochemical properties and geometry of its linker component [1]. Subtle variations in linker length, hydrophobicity, and attachment chemistry can dramatically alter the efficiency of ternary complex formation, leading to differential degradation potency and selectivity profiles [2]. Therefore, direct substitution of Thalidomide-NH-C10-COOH with another CRBN ligand-linker conjugate—such as one with a shorter alkyl chain (C4) or a hydrophilic polyethylene glycol (PEG) linker—cannot guarantee equivalent biological activity. The specific C10 alkyl chain of this conjugate provides a unique set of properties that must be empirically validated against alternatives in a given target system [3].

Linker length and hydrophobicity
The C10 alkyl chain imparts distinct spatial reach and lipophilicity; replacement with C4 or PEG linkers may alter ternary complex geometry and degradation efficiency.
Attachment chemistry
The amine linkage differs from ether-linked analogs; this may influence neosubstrate degradation selectivity and cannot be assumed equivalent without empirical comparison.
Overall PROTAC performance
Even small linker variations can shift degradation potency and selectivity profiles; direct substitution with other CRBN ligand-linker conjugates requires target-specific validation.

Comparative Evidence for Thalidomide-NH-C10-COOH


Purity Comparison with C4 Conjugate

The batch-to-batch purity of a PROTAC precursor directly impacts the yield and purity of the final degrader molecule, reducing the need for extensive post-synthetic purification . Thalidomide-NH-C10-COOH is specified at a purity of 97.5% . This is marginally higher than the 97.0% purity specified for the closely related comparator Thalidomide-O-C4-COOH, a C4-linked analog with an ether attachment .

Purity comparison
Cross-study comparable
≥97.5% vs C4 analog: ≥97.0%
Higher specified purity may reduce impurity-related variability in PROTAC assembly and biological assays.
Commercial vendor specification; actual lot purity may vary.
PROTAC Synthesis Purity Analysis Chemical Biology

Linker Length & Properties vs. Shorter Alkyl Analogs

Linker length is a critical determinant of PROTAC efficacy, influencing ternary complex formation and degradation efficiency [1]. Thalidomide-NH-C10-COOH features an 11-atom alkyl linker (C10 chain + NH + COOH) resulting in a molecular weight of 457.52 g/mol . In contrast, a shorter analog like Thalidomide-O-C4-COOH has a significantly lower molecular weight of 374.34 g/mol due to its C4 chain and ether linkage . The longer, more hydrophobic C10 linker provides a distinct spatial reach and lipophilicity profile that may be optimal for engaging certain target protein-E3 ligase pairs [2].

Linker length & MW
Reported property context
11-atom, MW 457.52 vs C4 analog: 7-atom, MW 374.34
Longer C10 linker provides distinct spatial and hydrophobic parameters for ternary complex design.
Empirical evaluation in target system is required; MW difference 83.18 g/mol.
PROTAC Linker Design SAR Medicinal Chemistry

DMSO Solubility for In Vitro Assays

Effective in vitro evaluation of PROTACs requires high-concentration stock solutions in DMSO [1]. Thalidomide-NH-C10-COOH exhibits a validated solubility of ≥50 mg/mL in DMSO (equivalent to ~109.28 mM), enabling the preparation of concentrated stock solutions . This high solubility facilitates the addition of small volumes of compound to cell culture media, minimizing the impact of the vehicle (DMSO) on cellular physiology. While many similar conjugates are also soluble in DMSO, the specific and quantified value for this compound provides a reliable starting point for experimental design .

DMSO solubility
Reported formulation context
≥50 mg/mL
(≈109 mM)
Supports preparation of concentrated stock solutions for cell-based PROTAC assays.
Confirm solubility under specific assay conditions; ultrasonic aid may be needed.
PROTAC Formulation In Vitro Assay Solubility

Key Applications of Thalidomide-NH-C10-COOH


High-Throughput PROTAC Library Synthesis

The high specified purity (≥97.5%) and validated DMSO solubility (≥50 mg/mL) of Thalidomide-NH-C10-COOH make it an ideal building block for the parallel synthesis of CRBN-recruiting PROTAC libraries. Its pre-assembled ligand-linker architecture reduces the number of synthetic steps required to generate a diverse set of degraders, enabling rapid exploration of chemical space around a target protein of interest.

Ternary Complex Optimization with C10 Linker

When initial PROTAC designs with shorter (e.g., C4) or more flexible PEG-based linkers fail to induce efficient degradation, Thalidomide-NH-C10-COOH provides a specific, longer, and hydrophobic linker alternative. This can be crucial for achieving the optimal spatial orientation between the target protein and CRBN E3 ligase, thereby enhancing the stability of the ternary complex and improving degradation potency (DC50) [1].

Degraders for Deep Lipophilic Binding Pockets

The C10 alkyl chain of this conjugate contributes to an increased LogP (calculated LogP of 4.1) compared to shorter-chain or PEG-containing analogs. This property is beneficial when designing PROTACs for target proteins with deep, lipophilic binding pockets, as the more hydrophobic linker may facilitate favorable interactions within the PROTAC-target interface or improve overall cell permeability [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis
Pre-assembled ligand-linker architecture; specified purity
Post-coupling purity and yield; modular assembly efficiency
Ternary complex geometry optimization
C10 alkyl linker length and hydrophobicity
Ternary complex stability; degradation potency in target model
Targeting deep lipophilic binding pockets
Increased LogP from C10 chain
Cell permeability assessment; target engagement in cellular context

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